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Compound of Interest

Compound Name: 2-amino-N-butylbenzamide

Cat. No.: B082491 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for 2-amino-N-butylbenzamide. Due to the limited availability of

experimentally derived public data for this specific compound, this document presents a

combination of predicted data based on established principles of spectroscopy and data from

closely related structural analogs. This guide is intended to serve as a valuable resource for the

identification, characterization, and quality control of 2-amino-N-butylbenzamide in a research

and development setting.

Chemical Structure and Properties
IUPAC Name: 2-amino-N-butylbenzamide[1]

Molecular Formula: C₁₁H₁₆N₂O[1]

Molecular Weight: 192.26 g/mol [1]

CAS Number: 10494-82-3[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of organic molecules by providing information about the chemical environment of

individual atoms.

2.1. Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ) for 2-amino-N-
butylbenzamide in a typical deuterated solvent like CDCl₃. These predictions are based on the

analysis of similar structures and standard chemical shift increments.

Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H (aromatic) 6.6 - 7.8 m 4H

NH₂ (amino) 4.5 - 5.5 br s 2H

NH (amide) 6.0 - 7.0 br t 1H

CH₂ (α to NH) 3.3 - 3.5 q 2H

CH₂ (β to NH) 1.5 - 1.7 sextet 2H

CH₂ (γ to NH) 1.3 - 1.5 sextet 2H

CH₃ 0.9 - 1.0 t 3H

2.2. Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts for 2-amino-N-butylbenzamide are presented

below.
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Carbon Predicted Chemical Shift (ppm)

C=O (amide) 168 - 172

C (aromatic, attached to NH₂) 145 - 150

C (aromatic, attached to C=O) 115 - 120

CH (aromatic) 115 - 135

CH₂ (α to NH) 39 - 42

CH₂ (β to NH) 31 - 34

CH₂ (γ to NH) 19 - 22

CH₃ 13 - 15

2.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a benzamide derivative is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the 2-amino-N-butylbenzamide
sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube.[2]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequency for ¹H or ¹³C nuclei.

Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent,

and the field homogeneity is optimized through a process called shimming to ensure high

resolution.[3]

Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹H NMR, a small

number of scans (e.g., 8-16) is typically sufficient. For ¹³C NMR, a larger number of scans is

required due to the lower natural abundance of the ¹³C isotope.[3]

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or

an internal standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation at specific vibrational frequencies.

3.1. IR Spectral Data of 2-amino-N-t-butylbenzamide

While a spectrum for 2-amino-N-butylbenzamide is not readily available, the spectrum of its

isomer, 2-amino-N-t-butylbenzamide, from the NIST WebBook provides a close approximation.

[4] The key absorption bands are expected to be very similar.

Functional Group Wavenumber (cm⁻¹) Description

N-H stretch (amine) 3400 - 3500
Two bands, asymmetric &

symmetric

N-H stretch (amide) 3200 - 3400 Single band

C-H stretch (aromatic) 3000 - 3100

C-H stretch (aliphatic) 2850 - 3000

C=O stretch (amide I) 1630 - 1680 Strong absorption

N-H bend (amide II) 1510 - 1570

C=C stretch (aromatic) 1450 - 1600 Multiple bands

3.2. Experimental Protocol for IR Spectroscopy

The following is a typical procedure for obtaining an IR spectrum of a solid sample using the

KBr pellet method:

Sample Preparation: Grind a small amount (1-2 mg) of 2-amino-N-butylbenzamide with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained.[5]

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent KBr pellet.
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Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum. A background spectrum of air is typically recorded first and

automatically subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and to deduce its structure from

fragmentation patterns.

4.1. Mass Spectrum of 2-amino-N-t-butylbenzamide

The mass spectrum of the isomer 2-amino-N-t-butylbenzamide is available from the NIST

WebBook and serves as a reference.[7]

m/z Interpretation

192 Molecular ion [M]⁺

177 [M - CH₃]⁺

120
[C₇H₆NO]⁺ (loss of the t-butyl group and

rearrangement)

92 [C₆H₆N]⁺

57 [C₄H₉]⁺ (t-butyl cation)

For 2-amino-N-butylbenzamide, the molecular ion peak would also be at m/z 192. The

fragmentation pattern would differ slightly due to the n-butyl group, with characteristic losses of

alkyl fragments.

4.2. Experimental Protocol for Mass Spectrometry

A common method for analyzing a solid sample is by direct infusion electrospray ionization

(ESI):

Sample Preparation: Dissolve a small amount of 2-amino-N-butylbenzamide in a suitable

solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further
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dilute this solution to the low µg/mL or ng/mL range.[8]

Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a

constant flow rate using a syringe pump.

Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine

spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase

ions.

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight),

where they are separated based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic and

spectrometric analysis of a compound like 2-amino-N-butylbenzamide.
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Caption: Workflow for the spectroscopic analysis of 2-amino-N-butylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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